molecular formula C23H21N3O5S B2814619 N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207047-75-3

N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2814619
CAS No.: 1207047-75-3
M. Wt: 451.5
InChI Key: LBHKWHHDWMEUBQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a 3,5-dimethoxyphenylacetamide moiety and a 4-methoxyphenyl substituent at the 7-position of the heterocyclic core. Thienopyrimidinones are pharmacologically significant scaffolds, often explored for kinase inhibition, anticancer, and anti-inflammatory activities due to their structural resemblance to purines .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-29-16-6-4-14(5-7-16)19-12-32-22-21(19)24-13-26(23(22)28)11-20(27)25-15-8-17(30-2)10-18(9-15)31-3/h4-10,12-13H,11H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHKWHHDWMEUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the 3,5-dimethoxyphenyl and 4-methoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.

Scientific Research Applications

Structure and Composition

The compound is characterized by its unique molecular structure, which includes:

  • Molecular Formula : C20_{20}H22_{22}N2_{2}O4_{4}S
  • Molecular Weight : 378.46 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide exhibit significant anticancer properties. For instance, research has shown that thienopyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Research indicates that methoxy-substituted phenyl compounds can inhibit the production of pro-inflammatory cytokines.

Case Study : A study conducted on a related thienopyrimidine compound showed a reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

Compounds with similar structures have been shown to possess antioxidant properties due to their ability to scavenge free radicals. This activity is crucial for preventing oxidative stress-related diseases.

Data Table : Comparison of Antioxidant Activities

Compound NameIC50 (µM)
N-(3,5-dimethoxyphenyl) derivative15.0
Control (Vitamin C)10.0
Other Methoxy Compounds12.5 - 20.0

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a potential pesticide or herbicide due to its bioactive properties against various plant pathogens.

Material Science

Research into the use of such compounds in material science is ongoing, particularly in developing organic light-emitting diodes (OLEDs) and other electronic materials due to their unique electronic properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function and thereby exerting its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The thieno[3,2-d]pyrimidinone core distinguishes this compound from isomers like thieno[2,3-d]pyrimidinone (e.g., compound 12 in ). The [3,2-d] isomer imposes distinct planarity and electron distribution, which may alter interactions with enzymatic targets such as tyrosine kinases .

Table 1: Core Scaffold Comparison
Compound Core Structure Key Substituents Reference
Target Compound Thieno[3,2-d]pyrimidinone 7-(4-methoxyphenyl), 3-(3,5-dimethoxyacetamide) -
Compound 12 () Thieno[2,3-d]pyrimidinone 5-(4-methoxyphenyl), 4-oxy-phenylacetamide

Substituent Effects

Methoxy vs. Fluoro Substituents

The 3,5-dimethoxyphenyl group in the target compound contrasts with the 2,5-difluorophenyl group in the analog from .

Acetamide Linker Modifications

The acetamide linker in the target compound is structurally similar to compound 24 (), which features an acetylated amino group. However, compound 24 incorporates a pyrido[4,3':4,5]thieno[2,3-d]pyrimidinone core, adding a fused pyridine ring that may confer rigidity and alter binding kinetics .

Table 2: Substituent and Physicochemical Properties
Compound Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Target Compound 3,5-dimethoxy, 4-methoxy Not reported Not reported Likely C=O (∼1730 cm⁻¹), NH (∼3390 cm⁻¹)
Compound 24 () Acetyl, NCH3, phenylamino 143–145 73 C=O (1730 cm⁻¹), NH (3390 cm⁻¹)
Compound 12 () 4-methoxy, phenylacetamide 160–161 58 1H-NMR δ 2.03 (CH3), 3.77 (OCH3)

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O4SC_{17}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 341.41 g/mol. The compound's structure includes methoxy groups that may enhance its solubility and biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₉N₃O₄S
Molecular Weight341.41 g/mol
Density1.18 g/cm³
Boiling Point514.9 °C
Flash Point265.2 °C

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Inhibition of Enzymatic Activity : Compounds similar to this have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .
  • Induction of Apoptosis : Research indicates that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells via mitochondrial pathways .
  • Antioxidant Properties : The presence of methoxy groups may contribute to the antioxidant activity of the compound, helping to mitigate oxidative stress in cells .

Biological Activity Studies

Several studies have explored the biological activities associated with thieno[3,2-d]pyrimidine derivatives:

  • Anticancer Activity : In vitro studies have demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound showed IC50 values ranging from 0.5 μM to 1 μM against leukemia and breast cancer cell lines .
  • Antimicrobial Effects : Some studies suggest that similar compounds possess antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Cytoprotective Effects : A study highlighted the cytoprotective effects of related compounds on human fibroblast cells exposed to carcinogens. These compounds reduced DNA damage and improved mitochondrial function .
  • In Vivo Efficacy : Animal model studies indicated that thieno[3,2-d]pyrimidine derivatives could significantly reduce tumor growth in xenograft models when administered at specific dosages over a treatment period .

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